2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide: is a complex organic compound that features a unique combination of indole, triazole, and furan moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with an appropriate thiol under mild conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or triazole rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
Oxidation Products: Oxidized derivatives of the indole and furan rings.
Reduction Products: Reduced forms of the triazole ring or acetamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown promise in various assays for antimicrobial and antifungal activities. It is being studied for its potential to inhibit the growth of pathogenic microorganisms and fungi.
Medicine
In medicine, research is focused on its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole and triazole rings may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenylmethyl)acetamide
- 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide stands out due to the presence of the furan ring, which may enhance its biological activity and specificity. The combination of indole, triazole, and furan moieties provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-2-24-18(15-11-20-16-8-4-3-7-14(15)16)22-23-19(24)27-12-17(25)21-10-13-6-5-9-26-13/h3-9,11,20H,2,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWXRDSBTTWEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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